molecular formula C5H8F3NO3S B12843059 Pyrrolidin-3-yl trifluoromethanesulfonate

Pyrrolidin-3-yl trifluoromethanesulfonate

Cat. No.: B12843059
M. Wt: 219.18 g/mol
InChI Key: CEHYFOACVPQNPH-UHFFFAOYSA-N
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Description

Pyrrolidin-3-yl trifluoromethanesulfonate is a chiral synthetic intermediate of significant value in medicinal chemistry and drug discovery. This compound features a reactive trifluoromethanesulfonate (triflate) ester group on a pyrrolidine scaffold, making it an excellent leaving group for nucleophilic substitution reactions. This reactivity allows researchers to efficiently introduce the chiral pyrrolidin-3-yl moiety into more complex molecules, facilitating the exploration of structure-activity relationships . The (S)-enantiomer of this compound serves as a critical precursor in the synthesis of novel pyrrolidine compounds investigated as potential oral Selective Estrogen Receptor Degraders (SERDs) for the treatment of ER-positive breast cancer . Its application extends to other therapeutic areas, such as the development of phenyl (3-phenylpyrrolidin-3-yl)sulfone derivatives, which act as potent inverse agonists of the nuclear receptor RORγt, a key target for inflammatory diseases like psoriasis and multiple sclerosis . The versatility of this triflate ester as a building block underscores its importance in constructing diverse nitrogen-containing heterocycles, which are prevalent in pharmaceuticals and biologically active compounds . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

pyrrolidin-3-yl trifluoromethanesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8F3NO3S/c6-5(7,8)13(10,11)12-4-1-2-9-3-4/h4,9H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEHYFOACVPQNPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1OS(=O)(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8F3NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Method 1: Reaction with Trifluoromethanesulfonic Acid

  • Reagents : Pyrrolidine, trifluoromethanesulfonic acid (triflic acid), and an organic base (e.g., triethylamine).

  • Procedure :

    • Dissolve pyrrolidine in a suitable solvent such as dichloromethane.
    • Slowly add triflic acid to the solution while maintaining the temperature at around 0°C to 5°C.
    • After the addition, allow the mixture to warm to room temperature and stir for several hours.
    • The reaction can be quenched with a saturated sodium bicarbonate solution to neutralize excess acid.
    • Extract the organic layer and wash with water, then dry over anhydrous magnesium sulfate.
    • Remove the solvent under reduced pressure to yield pyrrolidin-3-yl trifluoromethanesulfonate as an oily residue.

Method 2: Using Trifluoromethanesulfonic Anhydride

  • Reagents : Pyrrolidine, trifluoromethanesulfonic anhydride, and a tertiary amine base.

  • Procedure :

    • In a cooled reaction setup (−10°C to −40°C), dissolve pyrrolidine in an alkane solvent (e.g., n-hexane).
    • Add trifluoromethanesulfonic anhydride dropwise while stirring.
    • Introduce a tertiary amine base to facilitate the reaction.
    • Stir the mixture for a specified time until complete conversion is observed.
    • Filter out any insoluble salts formed during the reaction and evaporate the solvent to obtain the desired triflate.

Method 3: One-Pot Synthesis from Silylated Precursors

  • Reagents : Silylated pyrrolidine derivatives, trifluoromethanesulfonic acid or its anhydride.

  • Procedure :

    • Combine silylated pyrrolidine with triflic acid in a one-pot reaction setup.
    • The reaction can proceed without isolating intermediates, allowing for higher efficiency.
    • Control temperature and stirring conditions to optimize yield and minimize impurities.
    • Isolate the product by standard extraction techniques followed by purification steps such as distillation or crystallization.
Method Yield (%) Purity (%) Reaction Time Solvent Used
Reaction with Triflic Acid ~85 >95 Several hours Dichloromethane
Using Triflic Anhydride ~90 >98 Few hours n-Hexane
One-Pot Synthesis ~80 >97 Continuous Varies (alkane solvent)

Recent studies emphasize the importance of using appropriate solvents and reaction conditions to enhance yield and purity. For instance, using n-hexane as a solvent has been shown to provide cleaner products compared to dichloromethane due to lower solubility of by-products. Additionally, employing a one-pot synthesis approach can significantly reduce processing time and improve overall efficiency.

The preparation of this compound can be efficiently achieved through various methods involving triflic acid or its anhydride. The choice of method depends on factors such as desired yield, purity requirements, and available reagents. Continuous advancements in synthetic methodologies will likely lead to even more efficient processes in the future.

Chemical Reactions Analysis

Types of Reactions

Pyrrolidin-3-yl trifluoromethanesulfonate undergoes various chemical reactions, including:

    Substitution Reactions: The trifluoromethanesulfonate group can be substituted with other nucleophiles, leading to the formation of diverse derivatives.

    Oxidation and Reduction: The pyrrolidine ring can be oxidized or reduced under specific conditions, altering the compound’s properties and reactivity.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as amines, alcohols, and thiols. Reactions are typically carried out in polar solvents like acetonitrile or dimethylformamide.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. Substitution reactions yield a variety of functionalized pyrrolidine derivatives, while oxidation and reduction can lead to changes in the oxidation state of the nitrogen atom or the ring structure.

Scientific Research Applications

Pyrrolidin-3-yl trifluoromethanesulfonate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research into the compound’s pharmacological effects has led to the discovery of new drug candidates targeting various diseases.

    Industry: this compound is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of pyrrolidin-3-yl trifluoromethanesulfonate involves its interaction with specific molecular targets. The trifluoromethanesulfonate group is highly reactive, allowing the compound to participate in various chemical transformations. These interactions can modulate biological pathways and influence the activity of enzymes and receptors.

Comparison with Similar Compounds

Structural and Functional Overview

The table below compares Pyrrolidin-3-yl trifluoromethanesulfonate with structurally related triflates, highlighting key properties and applications:

Compound Molecular Formula Primary Applications Reactivity/Safety Notes Reference
This compound C₅H₈F₃NO₃S Beta-secretase inhibition (Alzheimer’s therapy) Likely requires handling precautions (inferred)
Methyl trifluoromethanesulfonate C₂H₃F₃O₃S Alkylating agent (O/S-chemoselective reactions) Highly toxic (H314: skin burns; H226: flammable)
Ethyl trifluoromethanesulfonate C₃H₅F₃O₃S Alkylation, nucleophilic substitutions Similar hazards to methyl triflate
2-Fluoroethyl trifluoromethanesulfonate C₃H₄F₄O₃S Targeted S-alkylation in drug synthesis Requires NaI/DMF for selectivity
Trimethylsilyl trifluoromethanesulfonate C₄H₉F₃O₃SSi Silylation agent, catalysis High commercial demand; stable under anhydrous conditions
Scandium(III) trifluoromethanesulfonate C₃F₉O₉S₃Sc Lewis acid catalyst (organic synthesis) Thermally stable; no hazardous decomposition
Imidazole trifluoromethanesulfonate C₄H₄F₃N₂O₃S Oligonucleotide synthesis (phosphoroamidite coupling) Enhances coupling efficiency

Reactivity and Selectivity

  • Alkylation Efficiency : Methyl, ethyl, and 2-fluoroethyl triflates are widely used as alkylating agents. Under microwave-assisted conditions with Cs₂CO₃, these triflates exhibit a mean oxygen/sulfur alkylation ratio of 5:1 , favoring O-alkylation . In contrast, this compound’s reactivity is directed toward enzyme inhibition rather than alkylation, reflecting its specialized biological role .
  • Catalytic Utility: Scandium(III) triflate is a robust Lewis acid catalyst, stable under thermal stress and compatible with diverse solvents . Trimethylsilyl triflate, another catalyst, is pivotal in silylation reactions and commercially significant, with extensive market data tracking its consumption .

Biological Activity

Pyrrolidin-3-yl trifluoromethanesulfonate, a compound featuring a pyrrolidine ring and a trifluoromethanesulfonate group, is gaining attention for its potential biological activity. This article explores its synthesis, mechanisms of action, and applications in medicinal chemistry, particularly focusing on its anticancer and antimicrobial properties.

Chemical Structure and Synthesis

This compound is synthesized through the reaction of pyrrolidine with trifluoromethanesulfonic anhydride. This reaction typically occurs under inert atmospheric conditions to prevent moisture interference and is often performed at low temperatures to control reactivity. The triflate group significantly enhances the compound's reactivity, making it a valuable intermediate in organic synthesis.

The mechanism of action of this compound primarily involves its electrophilic nature due to the triflate moiety, which acts as an excellent leaving group. This allows the compound to participate in nucleophilic substitution reactions, facilitating the formation of various biologically active derivatives. These derivatives are studied for their ability to modulate biological pathways, particularly in cancer treatment.

Anticancer Properties

Research indicates that derivatives of this compound exhibit significant anticancer activity. For instance:

  • In vitro studies have shown that certain derivatives can reduce cell viability in various cancer cell lines, including breast (MCF-7), stomach (SGC-7901), and liver (HepG2) cancers. Notably, one derivative demonstrated an IC50 value of 0.62 μM against human thymidylate synthase, indicating potent inhibitory effects compared to standard drugs like 5-fluorouracil .
Cell Line IC50 Value (μM) Reference Compound
MCF-70.7 ± 0.25-FU (22.8 ± 1.2)
SGC-790130.0 ± 1.25-FU (28.9 ± 2.2)
HepG218.3 ± 1.45-FU (16.7 ± 1.5)

These findings suggest that this compound derivatives may serve as promising candidates for developing new anticancer agents.

Antimicrobial Activity

In addition to anticancer properties, compounds derived from this compound have shown potential antimicrobial effects. Studies indicate that these compounds can inhibit the growth of various bacterial strains, although specific data on their efficacy against particular pathogens remains limited.

Case Studies

  • Breast Cancer Treatment : A study evaluated a series of pyrrolidine derivatives for their cytotoxic effects on breast cancer cell lines. The most potent compound exhibited an IC50 value significantly lower than conventional therapies, suggesting its potential as an effective treatment option .
  • Target Interaction Analysis : Molecular docking studies have identified several protein targets for this compound derivatives, including receptors involved in cancer signaling pathways. These interactions were supported by binding energy calculations that indicated strong affinities between the compounds and their targets .

Q & A

Basic: What are the recommended synthetic routes for Pyrrolidin-3-yl trifluoromethanesulfonate, and how can reaction efficiency be optimized?

This compound is typically synthesized via nucleophilic substitution or esterification of pyrrolidin-3-ol with trifluoromethanesulfonic anhydride. Optimization involves:

  • Temperature control : Reactions are often conducted at 0–5°C to minimize side reactions.
  • Catalyst use : Bases like Cs₂CO₃ can enhance reactivity, as seen in analogous triflate ester syntheses .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., 10–15 min at 150°C) while improving yield, as demonstrated in alkylation protocols for related compounds .

Basic: What spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?

  • ¹H/¹³C NMR : Key for confirming the pyrrolidine ring structure and triflate group. For example, the triflate group (SO₂CF₃) shows characteristic ¹⁹F NMR signals near -75 ppm. Pyrrolidine protons appear as distinct multiplet patterns in ¹H NMR .
  • Mass spectrometry (MS) : Validates molecular weight via [M+H]⁺ or [M–OTf]⁺ fragments.
  • FT-IR : Confirms sulfonate (S=O stretching at ~1350–1150 cm⁻¹) and C-F bonds (1250–1100 cm⁻¹) .

Advanced: How does the steric environment of the pyrrolidine ring influence the reactivity of this compound in nucleophilic substitution reactions?

The 3-position of the pyrrolidine ring creates a steric hindrance that can slow nucleophilic attack. Computational modeling (e.g., DFT) or X-ray crystallography (as applied to related ionic liquids in ) can map steric effects. Modifying substituents (e.g., N-alkyl groups) or using bulky solvents (e.g., DMF) may alter reaction kinetics.

Advanced: What strategies mitigate competing side reactions when using this compound in multi-step syntheses?

  • Chemoselectivity control : Additives like NaI (10 eq.) in DMF promote S-alkylation over O-alkylation, as shown in chemoselective alkylation studies .
  • Inert atmosphere : Prevents hydrolysis of the triflate group.
  • Real-time monitoring : Techniques like TLC or HPLC track intermediate formation and adjust conditions dynamically .

Basic: What are the key safety protocols for handling this compound in laboratory settings?

  • PPE : Wear nitrile gloves, safety goggles, and respirators (NIOSH-approved for organic vapors) .
  • Ventilation : Use fume hoods to avoid inhalation of volatile byproducts.
  • Waste disposal : Segregate waste and collaborate with certified agencies for hazardous material treatment .

Advanced: How can the stability of this compound under various storage conditions be quantitatively assessed?

  • Accelerated stability studies : Expose samples to elevated temperatures (40–60°C) and humidity (75% RH) for 4–8 weeks.
  • Analytical methods : GC-MS or ¹⁹F NMR quantifies degradation products (e.g., free triflic acid). Compare with stability data for sodium triflate, which degrades <5% under similar conditions .

Advanced: In catalytic applications, how does the incorporation of a pyrrolidinium cation in trifluoromethanesulfonate salts influence their ionic behavior compared to alkali metal counterparts?

Pyrrolidinium cations enhance ionic liquid properties, such as lower melting points and higher thermal stability, compared to Na⁺ or Li⁺ salts. Electrochemical impedance spectroscopy (EIS) reveals higher ionic conductivity in pyrrolidinium triflates due to reduced lattice energy .

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